N-(2-methoxy-4-nitrophenyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(2-METHOXY-4-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a methoxy-nitrophenyl group and a morpholine-sulfonyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-METHOXY-4-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of a nitro group to the phenyl ring.
Methoxylation: Substitution of a methoxy group onto the nitrophenyl ring.
Sulfonylation: Attachment of a sulfonyl group to the morpholine ring.
Amidation: Formation of the benzamide linkage.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are crucial for obtaining high-quality products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(2-METHOXY-4-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
N-(2-METHOXY-4-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE: shares structural similarities with other benzamide derivatives and sulfonyl-containing compounds.
Uniqueness:
- The combination of methoxy, nitro, morpholine, and sulfonyl groups in a single molecule provides unique chemical properties and potential biological activities that distinguish it from other compounds.
Comparison with Similar Compounds
- N-(2-METHOXY-4-NITROPHENYL)BENZAMIDE
- 4-(MORPHOLINE-4-SULFONYL)BENZAMIDE
- N-(2-METHOXY-4-NITROPHENYL)-BENZAMIDE
This detailed article provides a comprehensive overview of N-(2-METHOXY-4-NITROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H19N3O7S |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19N3O7S/c1-27-17-12-14(21(23)24)4-7-16(17)19-18(22)13-2-5-15(6-3-13)29(25,26)20-8-10-28-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22) |
InChI Key |
ARPCXKKKJMZFAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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